5-nitrobenzene-1,2,3-triol
Overview
Description
5-Nitrobenzene-1,2,3-triol: is an organic compound with the molecular formula C6H5NO5 It is a derivative of benzene, where three hydroxyl groups and one nitro group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrobenzene-1,2,3-triol typically involves the nitration of benzene-1,2,3-triol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where benzene-1,2,3-triol is fed into a reactor containing the nitrating agents. The reaction mixture is then quenched, and the product is purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitrobenzene-1,2,3-triol can undergo oxidation reactions to form various quinones and other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like sodium dithionite.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium dithionite.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Chemistry: 5-Nitrobenzene-1,2,3-triol is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving nitro and hydroxyl groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including antioxidants and stabilizers for polymers.
Mechanism of Action
The mechanism of action of 5-nitrobenzene-1,2,3-triol involves its ability to participate in redox reactions. The nitro group can undergo reduction to form reactive intermediates, which can interact with various molecular targets, including enzymes and cellular components. These interactions can lead to changes in cellular processes, such as the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to the benzene ring.
Benzene-1,2,3-triol: The parent compound of 5-nitrobenzene-1,2,3-triol, containing three hydroxyl groups without the nitro group.
2-Nitrobenzene-1,3,5-triol: A structural isomer with the nitro group and hydroxyl groups in different positions on the benzene ring.
Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industry.
Properties
IUPAC Name |
5-nitrobenzene-1,2,3-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMJOGAJXYGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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